4-溴-2-甲基苯基异氰酸酯

描述

Synthesis Analysis

- The synthesis of related compounds, such as 1-substituted benzimidazoles from o-bromophenyl isocyanide and amines, involves reactions under CuI catalysis to afford moderate to good yields. This process demonstrates the reactivity of bromophenyl isocyanide derivatives in forming complex organic structures (Lygin & Meijere, 2009).

Molecular Structure Analysis

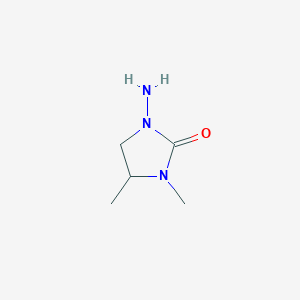

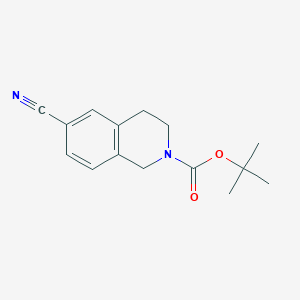

- The molecular structure of 4-Bromo-2-methylphenyl isocyanate and related compounds can be established through methods such as X-ray crystallography. For example, the structure of a related compound, 4-bromophenyl derivative, was confirmed by this technique, showcasing the utility of crystallography in understanding the structural aspects of such compounds (Atanassov, Linden, & Heimgartner, 2004).

Chemical Reactions and Properties

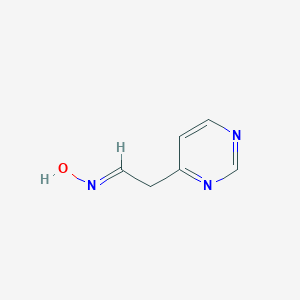

- Aryl isocyanates, including 4-methylphenyl isocyanate, react with various chemical agents such as amino acids. These reactions are important for understanding the chemical properties and potential applications of 4-Bromo-2-methylphenyl isocyanate (Sabbioni, Lamb, Farmer, & Sepai, 1997).

Physical Properties Analysis

- The physical properties of related compounds can be inferred through spectroscopic and X-ray diffraction methods. These techniques provide insights into the molecular arrangement and stability of such compounds. For instance, the crystal structure and spectral analysis of a related compound, 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine, were studied to understand its physical characteristics (Tamer et al., 2016).

Chemical Properties Analysis

- The chemical properties of 4-Bromo-2-methylphenyl isocyanate can be explored through its reactions with other chemical entities. For example, the reactions of 4-methylphenyl isocyanate with amino acids reveal important aspects of its reactivity and potential for forming complex organic molecules (Sabbioni, Lamb, Farmer, & Sepai, 1997).

科学研究应用

Biomonitoring and Environmental Safety

异氰酸酯,包括类似于4-溴-2-甲基苯基异氰酸酯的化合物,在工业制造中至关重要,特别是在生产聚氨酯方面。研究已经探讨了它们与生物分子(如DNA)的相互作用,以开发用于监测个体暴露的生物标志物。从异氰酸酯反应中衍生的DNA加合物已经被合成和表征,为了解异氰酸酯暴露的生物影响和检测和量化人体暴露水平的潜在途径提供了见解。例如,研究已经从异氰酸酯合成了DNA加合物,并开发了敏感的检测方法,强调了监测这些化学品的职业暴露以减轻与哮喘和肺部敏化相关的健康风险的重要性(Beyerbach, Farmer, & Sabbioni, 2006)。

化学合成和聚合物开发

异氰酸酯(如4-溴-2-甲基苯基异氰酸酯)与其他化学基团的反应性支撑着材料科学的进步,特别是在开发具有特定性能的聚合物方面。研究异氰酸酯与脲酯反应形成异氰酸酯醇酰胺的条件突显了对异氰酸酯化学的微妙理解对于创新新型聚合物材料至关重要。这些发现对于改善聚氨酯产品在各种条件下的稳定性和性能至关重要,展示了异氰酸酯在为不同应用定制性能的材料中的多功能性(Lapprand et al., 2005)。

锂离子电池的改进

在能源存储领域,异氰酸酯已被研究作为锂离子电池中的电解质添加剂。芳香族异氰酸酯(包括类似于4-溴-2-甲基苯基异氰酸酯的结构)与石墨阳极在形成固体电解质界面(SEI)层期间的独特反应性已被证明可以提高电池性能。这项研究为开发更高效耐用的锂离子电池开辟了新途径,突显了异氰酸酯在促进能源存储技术发展并改善电池性能和寿命方面的潜力(Zhang, 2006)。

先进材料合成

溴氧唑啉的热重排到溴异氰酸酯(包括类似于4-溴-2-甲基苯基异氰酸酯的衍生物)展示了通过独特的合成途径创造新材料的潜力。这个过程允许根据反应条件选择性地形成手性环氧丙烷酰胺和氨基氧唑啉。这些转化突显了异氰酸酯在合成具有潜在应用的复杂分子和材料方面的作用,从制药到先进聚合物等各个领域(Foltz et al., 2008)。

安全和危害

4-Bromo-2-methylphenyl isocyanate is harmful if swallowed, in contact with skin, or if inhaled . It causes skin and eye irritation and may cause respiratory irritation . It may also cause allergy or asthma symptoms or breathing difficulties if inhaled . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gear, and using only in a well-ventilated area .

属性

IUPAC Name |

4-bromo-1-isocyanato-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO/c1-6-4-7(9)2-3-8(6)10-5-11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXAYRHQYINQHRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

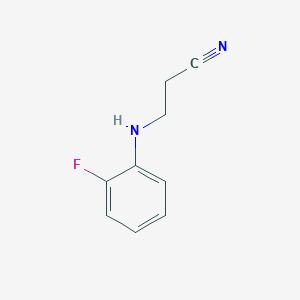

CC1=C(C=CC(=C1)Br)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80370819 | |

| Record name | 4-Bromo-2-methylphenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-methylphenyl isocyanate | |

CAS RN |

1591-98-6 | |

| Record name | 4-Bromo-2-methylphenyl isocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1591-98-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-methylphenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2-methylphenyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Methyl-5,6-dihydro-4H-pyrrolo[3,2,1-DE]pteridine](/img/structure/B71910.png)

![3,4-dihydro-2H-[1,3]oxazino[3,2-a]benzimidazol-9-ol](/img/structure/B71919.png)

![cyclopenta-1,3-diene;1-[(R)-cyclopenta-1,4-dien-1-ylsulfinyl]-4-methylbenzene;iron(2+)](/img/structure/B71925.png)